molecular formula C48H95N3O4S B13366299 Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13366299
M. Wt: 810.4 g/mol
InChI Key: FIFTXQNMOIGPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a heptadecan-9-yl group, a dimethylthioureido group, and a nonyloxy-oxooctyl group.

Preparation Methods

The synthesis of Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Heptadecan-9-yl Group: This step involves the preparation of the heptadecan-9-yl group through a series of reactions, including alkylation and reduction.

    Introduction of the Dimethylthioureido Group: The dimethylthioureido group is introduced through a reaction with thiourea and appropriate alkylating agents.

    Attachment of the Nonyloxy-Oxooctyl Group: This step involves the formation of the nonyloxy-oxooctyl group through esterification and subsequent attachment to the main structure.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery and targeted therapy.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((3-(3,3-dimethylthioureido)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:

    Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate: This compound has a similar structure but with a hydroxypropyl group instead of a dimethylthioureido group.

    Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate: This compound features a hydroxypropylamino group and is used in lipid-based drug delivery systems.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C48H95N3O4S

Molecular Weight

810.4 g/mol

IUPAC Name

nonyl 8-[3-(dimethylcarbamothioylamino)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C48H95N3O4S/c1-6-9-12-15-18-27-34-44-54-46(52)38-30-23-19-25-32-41-51(43-35-40-49-48(56)50(4)5)42-33-26-20-24-31-39-47(53)55-45(36-28-21-16-13-10-7-2)37-29-22-17-14-11-8-3/h45H,6-44H2,1-5H3,(H,49,56)

InChI Key

FIFTXQNMOIGPKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=S)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.